Home > Products > Screening Compounds P46042 > Metipranolol hydrochloride
Metipranolol hydrochloride - 36592-77-5

Metipranolol hydrochloride

Catalog Number: EVT-275786
CAS Number: 36592-77-5
Molecular Formula: C17H28ClNO4
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metipranolol is a β-adrenergic receptor (β-AR) antagonist. It binds to primary rabbit iris and ciliary body homogenates (Ki = 34 nM) and inhibits relaxation induced by isoproterenol in guinea pig atrium and by fenoterol in rat uterus (pA2s = 8.3 and 8.4, respectively). In vitro, metipranolol (100 μM) inhibits anoxia-induced cell death in primary rat retinal cells and sodium nitroprusside-induced lipid peroxidation in rat primary retinal homogenates. In vivo, topical ocular application of metipranolol (0.3%) decreases α-chymotrypsin-induced increases in intraocular pressure (IOP) in rabbits. It also inhibits the blinking response to ocular tactile stimulation in rabbits when administered topically to the eye at a dose of 0.6%. Formulations containing metipranolol have been used in the treatment of elevated IOP in patients with ocular hypertension or glaucoma.
Metipranolol (hydrochloride) is a non-selective β-adrenergic receptor (β-AR) antagonist. Formulations containing metipranolol have been used in the treatment of elevated IOP in patients with ocular hypertension or glaucoma.

Timolol Maleate

  • Compound Description: Timolol maleate is a non-selective β-adrenergic receptor antagonist. Like metipranolol hydrochloride, it is used in the treatment of glaucoma. [, ] Timolol maleate was found to be more effective at reducing intraocular pressure (IOP) compared to carteolol at the 12-hour mark on the first day of treatment in one study. []
  • Relevance: Timolol maleate and metipranolol hydrochloride are both β-adrenergic receptor antagonists and belong to the same therapeutic class of drugs used to manage glaucoma. [, ] Both compounds share a similar pharmacophore, characterized by an aromatic ring linked to an ethanolamine chain via an oxypropylene bridge. The presence of this shared pharmacophore is responsible for their β-blocking activity.

Carteolol Hydrochloride

  • Compound Description: Carteolol hydrochloride is another non-selective β-adrenergic receptor antagonist used to treat glaucoma. [] In a comparative study, it demonstrated a less pronounced reduction in IOP compared to both timolol maleate and metipranolol. []
  • Relevance: Carteolol hydrochloride, similar to metipranolol hydrochloride, functions as a non-selective β-adrenergic receptor antagonist and is utilized in the management of glaucoma. [] Structurally, carteolol hydrochloride shares the core pharmacophore observed in metipranolol hydrochloride, comprising an aromatic ring, an ethanolamine chain, and an oxypropylene linker. This structural similarity accounts for their common β-blocking activity.

Levobunolol Hydrochloride

  • Compound Description: Levobunolol hydrochloride, a non-selective β-adrenergic receptor antagonist, is utilized in treating glaucoma. [] In a double-blind comparative study, levobunolol hydrochloride was found to cause less ocular discomfort compared to metipranolol hydrochloride. []
  • Relevance: Levobunolol hydrochloride and metipranolol hydrochloride are both non-selective β-adrenergic receptor antagonists, and they belong to the same class of medications used to treat glaucoma. [] These compounds exhibit structural similarities, particularly in the presence of an aromatic ring connected to an ethanolamine chain through an oxypropylene bridge. This common structural feature explains their shared β-blocking activity.

Propranolol Hydrochloride

  • Compound Description: Propranolol hydrochloride is a non-selective β-adrenergic receptor antagonist primarily used to treat hypertension and manage various cardiovascular conditions. [, , ] It has been explored as a potential treatment for infantile hemangioma through dermal delivery using dissolving microneedles. [] Propranolol hydrochloride has also been investigated for its ability to affect the mechanical parameters of the myocardium in isolated guinea pig atria. []
  • Relevance: Propranolol hydrochloride shares structural similarities with metipranolol hydrochloride, as both compounds belong to the arylalkylamino propanol family of β-blockers. [] The core structure of both molecules features an aromatic ring, an ethanolamine chain, and an oxypropylene linker. This common pharmacophore is responsible for their β-adrenergic receptor blocking activity.
Source and Classification

Metipranolol hydrochloride is classified as a small molecule drug and falls under the category of adrenolytics. It is synthesized from various precursors, with its chemical structure allowing it to act effectively on adrenergic receptors . The compound is recognized for its therapeutic benefits in both oral and parenteral forms, contributing to its versatility in medical treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of metipranolol hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-O-acetyl-2,3,5-trimethylhydroquinone.
  2. Reactions: This compound reacts with (R)- or (S)-epichlorohydrin in the presence of anhydrous alkali metal carbonate, often in a solvent like acetone. The reaction yields an intermediate compound which is then treated with isopropylamine to form metipranolol .
  3. Purification: After the reactions, the product is concentrated and purified through crystallization techniques to achieve high optical purity .

The synthesis can be monitored using techniques such as Raman spectroscopy, which helps in tracking the reaction progress and ensuring the desired product formation .

Molecular Structure Analysis

Structure and Data

Metipranolol hydrochloride has the following molecular structure:

  • Chemical Formula: C17H27NO4C_{17}H_{27}NO_4
  • Molecular Weight: Approximately 309.40 g/mol
  • IUPAC Name: 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenyl acetate

The structural representation includes a phenolic moiety attached to a propoxy group, which contributes to its pharmacological activity . The compound's stereochemistry plays a crucial role in its interaction with beta-adrenergic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Metipranolol hydrochloride undergoes various chemical reactions during its synthesis:

  1. Formation of Intermediates: The initial reaction between 4-O-acetyl-2,3,5-trimethylhydroquinone and epichlorohydrin leads to the formation of an epoxy intermediate.
  2. Nucleophilic Substitution: Isopropylamine acts as a nucleophile in the subsequent reaction, facilitating the formation of metipranolol through nucleophilic substitution mechanisms.
  3. Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form for stability and solubility enhancement .
Mechanism of Action

Process and Data

Metipranolol functions primarily as a beta-adrenergic antagonist:

  • It binds to both beta-1 and beta-2 adrenergic receptors without significant intrinsic sympathomimetic activity.
  • The binding inhibits the action of catecholamines (like adrenaline), leading to decreased heart rate and reduced aqueous humor production in the eye.
  • This mechanism results in lowered intraocular pressure, making it effective for treating glaucoma .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metipranolol hydrochloride exhibits several key physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 105–107 °C
  • Water Solubility: 589 mg/L
  • LogP (Partition Coefficient): 2.66
  • pKa Values: Strongest acidic pKa around 14.09; strongest basic pKa around 9.67
Applications

Scientific Uses

Metipranolol hydrochloride is primarily utilized in:

  1. Ophthalmology: As a topical treatment for managing elevated intraocular pressure in glaucoma patients.
  2. Cardiology: Due to its beta-blocking effects, it is also explored for use in various cardiovascular conditions such as hypertension and arrhythmias.
  3. Research Applications: Its mechanism of action provides insights into adrenergic receptor interactions, aiding in drug development studies targeting similar pathways .
Introduction to Metipranolol Hydrochloride in Academic Research

Historical Development and Pharmacological Classification

The development of metipranolol hydrochloride emerged from systematic efforts in the 1970s to adapt systemic cardiovascular beta-blockers for ophthalmic use. Synthesized as a potent non-selective beta-adrenergic antagonist, it received European approval in the early 1980s followed by U.S. FDA approval in 1989 under the brand name OptiPranolol® [1] [9]. Its pharmacological classification places it within the group of non-selective beta-antagonists lacking intrinsic sympathomimetic activity (ISA) or significant membrane-stabilizing properties [1] [5]. Preclinical characterization demonstrated high affinity for both β₁ and β₂ adrenergic receptors, with pA₂ values of 8.3 and 8.4 in guinea pig atrium and rat uterus models, respectively [7]. Unlike some ophthalmic beta-blockers, metipranolol exhibits minimal local anesthetic effects at therapeutic concentrations (0.1-0.6%), though weak corneal anesthesia was observed in rabbit models at higher concentrations [5] [7].

Table 1: Historical Development Timeline of Metipranolol Hydrochloride

YearDevelopment MilestoneRegion/Context
1970sInitial synthesis and preclinical evaluationEuropean laboratories
1980First clinical trials for glaucoma managementEuropean academic centers
1983Symposium on pharmacology and clinical useBerlin [9]
1984Publication of comprehensive pharmacology dataGraefes Arch Clin Exp Ophthalmol [7]
1989FDA approval (0.3% solution)United States [1]

Metipranolol's molecular structure facilitates rapid metabolism to desacetylmetipranolol, an active metabolite retaining significant beta-blocking activity [2]. This biotransformation occurs through esterase-mediated hydrolysis, yielding a metabolite with distinct pharmacokinetic and receptor-binding profiles. The compound exists as a racemic mixture, though research has not fully elucidated potential stereoselective differences in receptor affinity or metabolic pathways between enantiomers [1] [7]. Its classification as a non-selective beta-antagonist distinguishes it from betaxolol (β₁-selective) but aligns it pharmacologically with timolol and levobunolol, though significant differences exist in molecular interactions and cellular effects beyond receptor blockade [4] [5].

Theoretical Frameworks for Beta-Adrenergic Antagonism in Ophthalmology

The primary theoretical framework for metipranolol's ocular hypotensive action centers on aqueous humor dynamics. Through competitive inhibition of ciliary epithelial beta-adrenergic receptors, metipranolol reduces cyclic AMP production, leading to decreased aqueous humor formation. Fluorophotometric studies demonstrate a 20-33% reduction in aqueous production following topical administration, accounting for most of its IOP-lowering effect [1] [7]. This mechanism operates independently of pupillary changes, distinguishing it from miotic agents [1]. Research indicates additional minor enhancement of aqueous outflow facility, though the precise molecular pathways remain undefined [1].

Beyond aqueous suppression, emerging frameworks address metipranolol's neuroprotective potential. Comparative studies reveal it attenuates retinal ganglion cell apoptosis in ischemia-reperfusion models through calcium channel modulation. In vitro experiments demonstrate concentration-dependent inhibition of voltage-gated calcium channels (particularly L-type), with an efficacy order of betaxolol > metipranolol > timolol [3] [4]. This calcium antagonism likely underlies its ability to reduce glutamate excitotoxicity, as evidenced by preserved retinal function (electroretinogram parameters) and reduced loss of Thy-1 mRNA expression following ischemic insult [3]:

Table 2: Neuroprotective Mechanisms of Ophthalmic Beta-Blockers

MechanismMetipranololBetaxololTimolol
L-type Ca²⁺ channel blockadeModerate (Ki ≈ 1-10µM)Strong (Ki ≈ 0.1-1µM)Weak [3] [4]
Na⁺ channel modulationDemonstrated in vitroStrong effectMinimal effect
Retinal ganglion cell protection (in vivo)SignificantSignificantModerate [3]
ERG preservation post-ischemia60-75% preservation70-85% preservation50-65% preservation

A third theoretical framework involves metabolic interactions within ocular tissues. Rapid deacetylation to desacetylmetipranolol creates a secondary pharmacologically active compound with distinct receptor affinity profiles [2]. This metabolite exhibits prolonged ocular retention, potentially contributing to extended duration of action despite metipranolol's relatively short plasma half-life (≈3 hours) [8]. Theoretical models suggest this intratissue metabolism may enhance drug residence time without requiring frequent dosing, though interspecies metabolic differences complicate translational predictions [7] [9].

Research Gaps and Unresolved Mechanistic Questions

Despite four decades of clinical use, significant research gaps persist regarding metipranolol hydrochloride. The most pressing mechanistic question concerns the paradoxical "loss of IOP control" phenomenon observed in long-term therapy. Clinical studies report 45-57% of adverse reaction episodes involve unexpected IOP elevation despite continued treatment, sometimes preceding clinically observable inflammation [6]. Potential mechanisms include receptor upregulation, metabolite accumulation with partial agonist activity, or progressive alterations in trabecular meshwork physiology, but definitive molecular studies are lacking [6] [9].

Neuroprotective mechanisms present another unresolved frontier. While calcium channel blockade is established, the relative contributions of direct neuronal protection versus indirect hemodynamic improvements remain undetermined. Comparative studies show betaxolol > metipranolol > timolol in neuroprotective efficacy, correlating with calcium channel affinity but not perfectly aligning with IOP reduction [3] [4]. Key questions include:

  • Does topical administration achieve sufficient retinal concentrations for direct neuroprotection?
  • What molecular pathways link beta-adrenergic blockade to sustained neurotrophic effects?
  • How do metabolite interactions influence retinal protection? [3]

Metipranolol's controversial association with granulomatous uveitis highlights significant knowledge gaps in immunopharmacology. While early reports implicated the drug, formulation differences (preservatives, pH, sterilization methods) complicate causal attribution [4]. Contemporary analyses suggest the active compound or its metabolites may trigger immune reactions in susceptible individuals through undefined mechanisms, possibly involving T-cell activation or altered cytokine profiles [4] [6]. Resolution requires advanced molecular immunology studies comparing metabolite-exposed immune cells across genetic backgrounds.

Finally, interspecies metabolic differences create translational challenges. Rat liver studies demonstrate rapid hepatic metabolism, but human corneal and conjunctival metabolic pathways remain poorly mapped [2] [7]. Contemporary research should prioritize:

  • Characterization of human ocular esterase isoforms
  • Quantification of intraocular metabolite concentrations
  • Receptor binding studies of desacetylmetipranolol
  • Pharmacogenomic influences on therapeutic response [1] [7] [9]

Table 3: Key Research Priorities for Metipranolol Hydrochloride

Research DomainUnresolved QuestionsMethodological Approaches
IOP Escape PhenomenonReceptor plasticity? Metabolite antagonism? Trabecular remodeling?Adrenergic receptor expression profiling, Longitudinal OCT imaging
NeuroprotectionDirect vs. indirect effects? Metabolic contributions?Microdialysis of vitreal drug levels, Metabolite-specific retinal protection assays
ImmunopharmacologyCompound-specific vs. preservative-related inflammation? Genetic susceptibility?Lymphocyte transformation tests, HLA subtyping correlation studies
Ocular PharmacokineticsHuman metabolic pathways? Target tissue concentrations?Radiometric tracing in human tissues, Mass spectrometry imaging

Properties

CAS Number

36592-77-5

Product Name

Metipranolol hydrochloride

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H

InChI Key

BLWNYSZZZWQCKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl

Solubility

Soluble in DMSO

Synonyms

Metipranolol hydrochloride; OptiPranolol; Metipranolol; Metipranolol HCl

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.